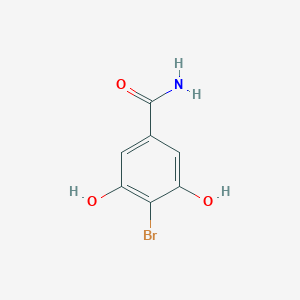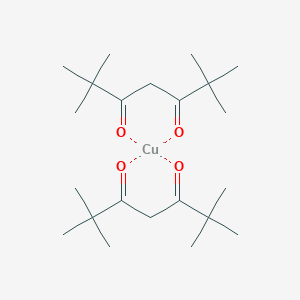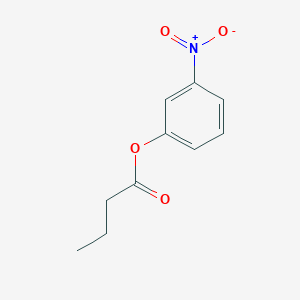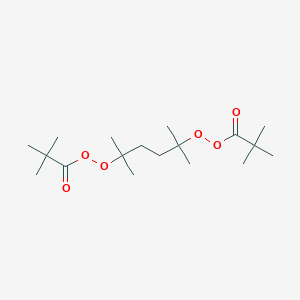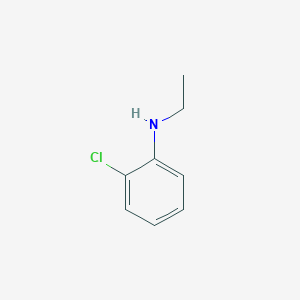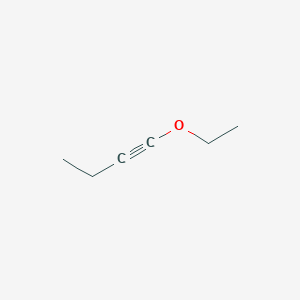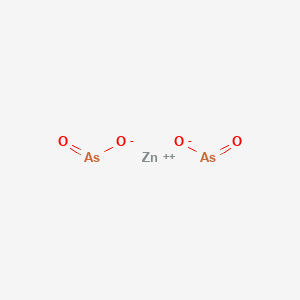
4-甲基环己烷-1,3-二胺
描述
Synthesis Analysis
The synthesis of derivatives related to 4-Methylcyclohexane-1,3-diamine involves various chemical processes, including reactions that lead to the formation of complex molecular structures. For instance, reactions involving cyclohexane derivatives and specific functional groups result in compounds with significant structural and functional diversity (Deng Yong, 2001). These synthetic methodologies offer pathways for creating a wide range of molecules with potential applications in different areas of chemistry.
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives, including 4-Methylcyclohexane-1,3-diamine, is characterized by the presence of cyclohexane rings and specific substituents that influence their chemical behavior and interactions. Studies on the conformational properties of these compounds reveal their structural configurations and the preferential orientation of substituent groups, which are crucial for understanding their reactivity and potential applications (I. Arnason et al., 2002).
Chemical Reactions and Properties
Cyclohexane derivatives undergo various chemical reactions that modify their structure and properties. For example, bromination reactions of cyclohexene derivatives demonstrate the influence of stereochemistry on the reaction outcomes, highlighting the complexity of chemical transformations involving cyclohexane rings (G. Bellucci et al., 1969). These reactions are fundamental to the synthesis of more complex molecules and materials.
Physical Properties Analysis
The physical properties of 4-Methylcyclohexane-1,3-diamine and related compounds, such as solubility, thermal stability, and molecular weight, are critical for their practical applications. Research on polyimides derived from cyclohexane derivatives shows that these materials exhibit exceptional thermal properties and good transparency, making them suitable for use in high-performance applications (Chaofeng Chen et al., 2008).
科学研究应用
Combustion Chemistry and Kinetic Modeling : 4-Methylcyclohexane-1,3-diamine is used in studies focusing on the combustion chemistry of cycloalkanes, which are key components in fuel surrogates. Research in this area includes investigating pyrolysis and flame intermediates, helping to develop kinetic models of larger cycloalkanes and practical fuels (Wang et al., 2014).
Asymmetric Bromination and Stereoselectivity in Organic Synthesis : This compound is involved in the study of asymmetric bromination reactions, which are crucial in organic synthesis for creating stereoselectively brominated compounds (Bellucci et al., 1969).
Conformational Analysis and Hyperconjugation : Research has been conducted on the role of hyperconjugation in the conformational analysis of methylcyclohexane and its derivatives. Such studies are significant in understanding the molecular structure and reactivity in organic chemistry (Ribeiro & Rittner, 2003).
Diamine Biosynthesis and Sustainable Plastic Industry : The synthesis of diamines, including 4-Methylcyclohexane-1,3-diamine, plays a role in the production of polyamide plastics. Using renewable raw materials for diamine synthesis is crucial for the sustainable development of the plastics industry (Wang, Li, & Deng, 2020).
Catalysis in Chemical Reactions : It is used in cobalt-catalyzed diastereoselective cross-couplings, highlighting its significance in the development of stereoselective synthesis methods (Thomas et al., 2018).
Amination Reactions and Synthesis of Amines : The compound is utilized in research focusing on the amination of cyclohexane derivatives, which is a vital reaction in organic synthesis for creating amines (Kovavic & Chaudhary, 1967).
Molecular Interaction Studies : It is involved in studies examining molecular interactions, such as hydrogen bonding, which are crucial for understanding chemical reactivity and material properties (Elm et al., 2016).
Development of Novel Polyimides : Research in materials science includes the synthesis of new polyimides using diamines, contributing to advancements in polymer chemistry and materials engineering (Yang, Su, & Hsiao, 2004).
Energy Storage and Hydrogen Carrier Applications : Studies on methylcyclohexane as a hydrogen energy carrier involve the use of its derivatives, including 4-Methylcyclohexane-1,3-diamine, for developing efficient energy storage solutions (Meng et al., 2021).
安全和危害
属性
IUPAC Name |
4-methylcyclohexane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-5-2-3-6(8)4-7(5)9/h5-7H,2-4,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKDDPSHNLZGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884725 | |
| Record name | 1,3-Cyclohexanediamine, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylcyclohexane-1,3-diamine | |
CAS RN |
13897-55-7 | |
| Record name | 2,4-Diamino-1-methylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13897-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclohexanediamine, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013897557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexanediamine, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclohexanediamine, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylcyclohexane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



